molecular formula C9H8ClFO B1324204 3-Chloro-1-(3-fluorophenyl)-1-oxopropane CAS No. 83406-26-2

3-Chloro-1-(3-fluorophenyl)-1-oxopropane

Cat. No.: B1324204
CAS No.: 83406-26-2
M. Wt: 186.61 g/mol
InChI Key: SOMLWYGQLWEMCT-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-fluorophenyl)-1-oxopropane is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(3-fluorophenyl)-1-oxopropane typically involves the reaction of 3-fluorobenzaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature and pressure, which are crucial for optimizing the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(3-fluorophenyl)-1-oxopropane can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanol.

    Oxidation: Formation of 3-chloro-1-(3-fluorophenyl)-1-propanoic acid.

Scientific Research Applications

3-Chloro-1-(3-fluorophenyl)-1-oxopropane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(3-fluorophenyl)-1-oxopropane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-1-(4-fluorophenyl)-1-oxopropane
  • 3-Chloro-1-(4-chlorophenyl)-1-oxopropane
  • 3-Chloro-1-(3-chlorophenyl)-1-oxopropane

Uniqueness

3-Chloro-1-(3-fluorophenyl)-1-oxopropane is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

IUPAC Name

3-chloro-1-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO/c10-5-4-9(12)7-2-1-3-8(11)6-7/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMLWYGQLWEMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642209
Record name 3-Chloro-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83406-26-2
Record name 3-Chloro-1-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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